molecular formula C12H17NO3 B12584522 2-Ethyl-O-methyl-L-tyrosine CAS No. 603106-41-8

2-Ethyl-O-methyl-L-tyrosine

Cat. No.: B12584522
CAS No.: 603106-41-8
M. Wt: 223.27 g/mol
InChI Key: KUDIVZSKGDRRGS-NSHDSACASA-N
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Description

2-Ethyl-O-methyl-L-tyrosine is a derivative of the amino acid tyrosine This compound is characterized by the presence of an ethyl group at the second carbon and a methoxy group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-O-methyl-L-tyrosine typically involves the esterification of L-tyrosine followed by alkylation. One common method involves the reaction of L-tyrosine with methanol in the presence of trimethylchlorosilane to form the methyl ester . This intermediate can then be subjected to ethylation using ethyl iodide under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of biocatalysts for specific steps in the synthesis can improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-O-methyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-O-methyl-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-O-methyl-L-tyrosine involves its interaction with enzymes and receptors in biological systems. It can act as a substrate for tyrosine hydroxylase, leading to the production of catecholamines. Additionally, it may inhibit certain enzymes by competing with natural substrates, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-O-methyl-L-tyrosine is unique due to the presence of both an ethyl and a methoxy group, which can influence its reactivity and interaction with biological molecules. This dual modification can enhance its stability and bioavailability compared to other tyrosine derivatives .

Properties

CAS No.

603106-41-8

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2S)-2-amino-3-(2-ethyl-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO3/c1-3-8-6-10(16-2)5-4-9(8)7-11(13)12(14)15/h4-6,11H,3,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1

InChI Key

KUDIVZSKGDRRGS-NSHDSACASA-N

Isomeric SMILES

CCC1=C(C=CC(=C1)OC)C[C@@H](C(=O)O)N

Canonical SMILES

CCC1=C(C=CC(=C1)OC)CC(C(=O)O)N

Origin of Product

United States

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